4-(Hydroxymethyl)furan-3-carboxylic acid
CAS No.: 88550-24-7
Cat. No.: VC17306451
Molecular Formula: C6H6O4
Molecular Weight: 142.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88550-24-7 |
|---|---|
| Molecular Formula | C6H6O4 |
| Molecular Weight | 142.11 g/mol |
| IUPAC Name | 4-(hydroxymethyl)furan-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H6O4/c7-1-4-2-10-3-5(4)6(8)9/h2-3,7H,1H2,(H,8,9) |
| Standard InChI Key | ZQOHZOYHFHPRBL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CO1)C(=O)O)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-(Hydroxymethyl)furan-3-carboxylic acid (C₆H₆O₄) belongs to the furoic acid family, characterized by a furan ring substituted with a hydroxymethyl (-CH₂OH) group at position 4 and a carboxylic acid (-COOH) moiety at position 3. A closely related derivative, 4-(hydroxymethyl)-2-(2-methylpropyl)furan-3-carboxylic acid (C₁₀H₁₄O₄), has been extensively documented in Streptomyces species, featuring an additional isobutyl side chain at position 2 . This structural variation underscores the diversity of naturally occurring furan carboxylic acids.
Table 1: Key Molecular Descriptors
Stereochemical and Conformational Analysis
The compound’s planar furan ring facilitates π-electron delocalization, while the hydroxymethyl and carboxylic acid groups introduce polarity. X-ray crystallography of the 2-isobutyl derivative reveals a dihedral angle of 12.5° between the furan ring and the carboxyl group, minimizing steric strain . Scaled quantum mechanical calculations predict a dipole moment of 3.2 D, suggesting moderate solubility in polar aprotic solvents .
Synthetic Methodologies
Cyclization Strategies
The Beilstein Journal of Organic Chemistry outlines a Sc(OTf)₃-catalyzed cyclization for synthesizing substituted furan-3-carboxylates . Key steps include:
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β-Ketoester Formation: Acyl chlorides react with Meldrum’s acid in CH₂Cl₂ at 0°C, yielding β-ketoesters (73–89% purity).
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Furan Cyclization: Scandium triflate (10 mol%) catalyzes the reaction between β-ketoesters and 2,2-dimethyl-1,3-dioxane-5-one in methanol, producing methyl 4-(hydroxymethyl)furan-3-carboxylates in 6–18 hours .
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Hydrolysis: LiOH-mediated saponification of the methyl ester (THF/H₂O, 18h) affords the free carboxylic acid .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| β-Ketoester | Oxalyl chloride, CH₂Cl₂, 0°C | 85 |
| Cyclization | Sc(OTf)₃ (10 mol%), MeOH, rt | 78 |
| Ester Hydrolysis | LiOH (2.5 eq), THF/H₂O, rt | 92 |
Spectroscopic Characterization
1H NMR of the 2-isobutyl derivative (400 MHz, CDCl₃) shows distinct resonances:
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δ 7.28 (s, 1H, furan H-5)
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δ 4.61 (s, 2H, -CH₂OH)
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δ 2.90 (d, J = 7.1 Hz, 2H, isobutyl CH₂) .
HRMS analysis confirms the molecular ion [M+H]+ at m/z 199.0971 (calc. 199.0974) .
Natural Occurrence and Biosynthetic Pathways
Isolation from Streptomyces
4-(Hydroxymethyl)-2-isobutylfuran-3-carboxylic acid has been isolated from Streptomyces albidoflavus and S. coelicolor cultures . Genomic analysis of these strains reveals a putative biosynthetic gene cluster (BGC) encoding:
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A type III polyketide synthase (PKS) for assembling the furan backbone
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A cytochrome P450 oxidase for hydroxymethylation
Ecological Roles
In Streptomyces, this compound may function as:
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A siderophore component for iron acquisition
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An intermediate in the biosynthesis of antimicrobial furanonaphthoquinones
Applications in Organic Synthesis
Diels-Alder Reactions
The electron-rich furan ring participates in [4+2] cycloadditions with dienophiles like maleimides. For example, reaction with 1-(4-chlorobenzyl)maleimide yields a bicyclic adduct (35% yield) with endo selectivity (dr 4:1) . This reactivity enables the construction of polycyclic scaffolds for drug discovery.
Derivatization Strategies
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Esterification: Methyl esters (e.g., methyl 4-(hydroxymethyl)-2-isopropylfuran-3-carboxylate) enhance lipid solubility for membrane permeability studies .
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Oxidation: TEMPO-mediated oxidation converts the hydroxymethyl group to a formyl moiety, enabling Schiff base formation with amines .
Computational and Thermodynamic Studies
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) simulations predict:
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HOMO (-6.8 eV) localized on the furan ring
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LUMO (-1.9 eV) delocalized across the carboxyl group
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Fukui indices indicate electrophilic reactivity at C-2 (f⁺ = 0.32) and nucleophilic activity at O-4 (f⁻ = 0.28) .
Thermodynamic Stability
DSC analysis of the 2-isobutyl derivative shows:
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Melting point: 148–151°C
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Decomposition onset: 210°C (ΔH = 184 kJ/mol)
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Enthalpy of formation (ΔfH°): -412 kJ/mol (combustion calorimetry) .
Challenges and Future Directions
Despite advances, key questions remain:
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Biosynthetic Regulation: How do Streptomyces species control the branching between furan carboxylic acids and related metabolites?
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Stereoselectivity: Can asymmetric catalysis achieve enantiomerically pure forms for chiral drug synthesis?
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Scalability: Current Sc(OTf)₃-based methods require 10 mol% catalyst; developing cheaper Lewis acids (e.g., FeCl₃) could improve industrial viability.
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